Benazolin-ethyl

Descripción general

Descripción

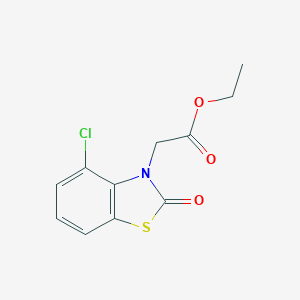

Benazolin-ethyl, known chemically as ethyl (4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate, is a selective, systemic, post-emergence herbicide. It is primarily used to control annual broad-leaved weeds in crops such as wheat and oilseed rape. The compound was first described in 1964 and has since been developed into various formulations for agricultural use .

Aplicaciones Científicas De Investigación

Benazolin-ethyl has been extensively studied for its herbicidal properties. It is used in agricultural research to develop effective weed control strategies. Additionally, its degradation pathways and environmental impact are subjects of ongoing research. The compound’s ability to degrade into non-toxic metabolites makes it a candidate for studies on bioremediation and environmental cleanup .

Mecanismo De Acción

Target of Action

Benazolin-ethyl is a post-emergence herbicide . Its primary targets are annual broad-leaved weeds . These weeds are detrimental to the growth of crops, and by targeting them, this compound aids in the healthy growth of crops such as cereals, especially wheat, soybeans, and oilseed rape .

Mode of Action

This compound operates through a selective, systemic growth-regulation action . It inhibits auxin transport , a crucial process for plant growth and development. By disrupting this process, this compound prevents the normal growth of the targeted weeds, leading to their eventual death.

Biochemical Pathways

The degradation of this compound involves several biochemical pathways . The first step is the cleavage of the ester bond to form benazolin. Benazolin is then subjected to demethylation, decomposing into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol. The final step forms 2-chloro-6-(methyleneamino)benzenethiol . These transformations allow for the effective breakdown and removal of this compound from the environment.

Pharmacokinetics

This compound has a low aqueous solubility and is volatile with a low tendency to leach to groundwater . . These properties influence the bioavailability of this compound in the environment.

Result of Action

The result of this compound’s action is the effective control of annual broad-leaved weeds . By inhibiting auxin transport, it disrupts the normal growth processes of these weeds, leading to their death and thus ensuring the healthy growth of crops.

Action Environment

The action of this compound is influenced by environmental factors. Its volatility and solubility affect its distribution in the environment . It has a high potential to leach to groundwater due to its semi-volatile nature . . These properties influence the efficacy and stability of this compound in different environments.

Análisis Bioquímico

Biochemical Properties

Benazolin-ethyl is degraded by the strain Methyloversatilis sp. cd-1, which utilizes this compound as the sole carbon source . The first step involved in the degradation of this compound is the cleavage of the ester bond to form benazolin .

Cellular Effects

The degradation of this compound by Methyloversatilis sp. cd-1 has significant effects on cellular processes. The strain degrades 100 mg l-1 this compound to non-detectable level within 48 hours .

Molecular Mechanism

The molecular mechanism of this compound degradation involves several steps. After the initial cleavage of the ester bond to form benazolin, benazolin is subsequently subjected to demethylation for decomposition into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol . The last step is to form 2-chloro-6-(methyleneamino)benzenethiol .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of this compound by Methyloversatilis sp. cd-1 is quite rapid, with 100 mg l-1 this compound degraded to non-detectable levels within 48 hours .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the literature, it is known that this compound can cause irritation to dermal and ocular tissues .

Metabolic Pathways

The metabolic pathway of this compound degradation involves the cleavage of the ester bond to form benazolin, followed by demethylation to form 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol, and finally the formation of 2-chloro-6-(methyleneamino)benzenethiol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benazolin-ethyl is synthesized through the esterification of benazolin acid. The process involves the reaction of benazolin acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously to achieve high yields. The product is then purified through distillation and crystallization to obtain the desired purity levels .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, breaking down into benazolin acid and ethanol.

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Hydrolysis: Benazolin acid and ethanol.

Oxidation: 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and 2-chloro-6-(methyleneamino)benzenethiol.

Comparación Con Compuestos Similares

Benazolin: The parent compound of benazolin-ethyl, used in similar applications.

2,4-Dichlorophenoxyacetic acid: Another synthetic auxin herbicide with a similar mode of action.

MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with similar properties.

Uniqueness: this compound is unique in its specific application for post-emergence control of broad-leaved weeds in crops like wheat and oilseed rape. Its selective action and ability to degrade into non-toxic metabolites make it a preferred choice in certain agricultural settings .

Actividad Biológica

Benazolin-ethyl, a synthetic herbicide belonging to the benzothiazolone class, is primarily utilized for its selective growth-regulating properties in agricultural practices. Its biological activity encompasses various aspects, including its herbicidal efficacy, toxicity profile, and environmental impact. This article presents a detailed examination of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its low aqueous solubility and volatility, which influences its behavior in soil and water systems. It acts as a systemic herbicide, primarily affecting the growth of broadleaf weeds while exhibiting limited impact on monocotyledonous plants. The mechanism of action involves the inhibition of cell division and elongation, leading to the disruption of normal plant growth processes.

Herbicidal Efficacy

The efficacy of this compound as a herbicide has been extensively studied. A notable study demonstrated its effectiveness against various weed species when applied in specific concentrations. The results indicated that mixtures containing this compound significantly enhanced weed control compared to single-agent applications.

Table 1: Herbicidal Efficacy of this compound

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 90 | 99 |

| Lady's-grass | 180 | 93 |

| Broadleaf weeds | 270 | 100 |

| Monocotyledon weeds | 360 | 75 |

This table illustrates the varying levels of control efficacy against different weed species at specified application rates, highlighting the herbicide's effectiveness in agricultural settings .

Toxicity Profile

This compound exhibits a low toxicity profile in mammals and is not expected to bioaccumulate significantly in biological systems. The acute toxicity measured by LD50 values indicates that it falls within the range classified as slightly hazardous:

Table 2: Toxicity Classification of this compound

| Toxicity Measure | Value (mg/kg) | Classification |

|---|---|---|

| Oral LD50 | 500–2000 | Slightly Hazardous |

| Dermal LD50 | >2000 | Unlikely to Present Acute Hazard |

The data suggests that while this compound poses some risk, it is relatively safe for use when applied according to recommended guidelines .

Environmental Impact

The environmental behavior of this compound has also been a focal point of research. Its half-life in soil ranges from approximately 4.62 days to 14.3 days depending on environmental conditions, indicating that it does not persist long-term in soil systems . However, it may exhibit moderate persistence in aquatic environments.

Table 3: Environmental Persistence of this compound

| Medium | Half-life (days) |

|---|---|

| Soil | 4.62 - 14.3 |

| Water | Moderate persistence |

These findings underscore the importance of managing application rates to minimize potential environmental impacts while maintaining effective weed control .

Case Studies

Several field studies have been conducted to evaluate the real-world effectiveness and safety of this compound:

- Field Study on Brassica napus : A study assessed the effects of this compound on Brassica napus seedlings. Results showed improved physiological and structural attributes when treated with optimal concentrations, suggesting beneficial effects on crop health alongside weed suppression .

- Mixture Studies : Research combining this compound with other herbicides like quizalofop-p-ethyl demonstrated significant synergistic effects, enhancing overall weed control efficiency across diverse weed species .

Propiedades

IUPAC Name |

ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCEBAZAUAUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041621 | |

| Record name | Benazolin-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25059-80-7 | |

| Record name | Benazolin-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25059-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazolin-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025059807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazolin-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZOLIN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN7P8Y6GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.